Cas no 19412-12-5 (3,3,5,5-Tetramethylmorpholine Hydrochloride)
3,3,5,5-Tetramethylmorpholine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3,3,5,5-tetramethylmorpholine
- ST018528
- Oprea1_559738
- 3,3,5,5-tetramethyl-morpholine
- AC1Q2CQ1
- AC1NE165
- SureCN2335520
- BBL005320
- 3,3,5,5‐TETRAMETHYL‐MORPHOLINE
- 3,3,5,5-tetramethylmorpholine hydrochloride
- OTAVA-BB 7020432302
- NS-01109
- MFCD01874351
- AB10487
- 19412-12-5
- EN300-305106
- SCHEMBL2335520
- DTXSID60404545
- A903232
- STK379218
- AKOS002364177
- AMY42459
- 3,3,5,5-Tetramethylmorpholine Hydrochloride
-
- MDL: MFCD01874351
- Inchi: 1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3
- InChI Key: YCSHCQUVDDBCFR-UHFFFAOYSA-N
- SMILES: O1CC(C)(C)NC(C)(C)C1
Computed Properties
- Exact Mass: 143.13100
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 0.84
- Boiling Point: 169 °C at 760 mmHg
- Flash Point: 63.5 °C
- PSA: 21.26000
- LogP: 1.49220
3,3,5,5-Tetramethylmorpholine Hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,3,5,5-Tetramethylmorpholine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04121-1g |
3,3,5,5-tetramethylmorpholine |
19412-12-5 | 95% | 1g |
$890 | 2023-09-07 | |
| Alichem | A449037188-250mg |
3,3,5,5-Tetramethylmorpholine |
19412-12-5 | 95% | 250mg |
$572.25 | 2023-09-02 | |
| Alichem | A449037188-1g |
3,3,5,5-Tetramethylmorpholine |
19412-12-5 | 95% | 1g |
$1391.78 | 2023-09-02 | |
| TRC | T205758-25mg |
3,3,5,5-Tetramethylmorpholine Hydrochloride |
19412-12-5 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T205758-50mg |
3,3,5,5-Tetramethylmorpholine Hydrochloride |
19412-12-5 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | T205758-250mg |
3,3,5,5-Tetramethylmorpholine Hydrochloride |
19412-12-5 | 250mg |
$ 295.00 | 2022-06-03 | ||
| abcr | AB289158-1 g |
3,3,5,5-Tetramethyl-morpholine |
19412-12-5 | 1g |
€807.50 | 2023-04-26 | ||
| Chemenu | CM119976-1g |
3,3,5,5-Tetramethylmorpholine |
19412-12-5 | 95% | 1g |
$1292 | 2023-02-18 | |
| eNovation Chemicals LLC | D596783-1g |
3,3,5,5-tetramethylmorpholine |
19412-12-5 | 95% | 1g |
$550 | 2023-09-02 | |
| Enamine | EN300-305106-0.05g |
3,3,5,5-tetramethylmorpholine |
19412-12-5 | 0.05g |
$55.0 | 2023-09-05 |
3,3,5,5-Tetramethylmorpholine Hydrochloride Suppliers
3,3,5,5-Tetramethylmorpholine Hydrochloride Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3,3,5,5-Tetramethylmorpholine Hydrochloride
3,3,5,5-Tetramethylmorpholine Hydrochloride: A Versatile Compound with Broad Applications in Biomedical Research
3,3,5,5-Tetramethylmorpholine Hydrochloride, also known by its CAS No. 19412-12-5, is a derivative of morpholine with significant structural and functional characteristics. This compound features a morpholine ring system with four methyl groups substituted at the 3,3,5,5 positions, and the hydrochloride salt form imparts unique physicochemical properties. Recent advancements in synthetic methodologies and biological applications have positioned this compound as a critical player in modern biomedical research. The CAS No. 19412-12-5 designation ensures precise identification of this compound, which is widely used in pharmaceutical development and analytical chemistry.
The molecular structure of 3,3,5,5-Tetramethylmorpholine Hydrochloride consists of a six-membered morpholine ring with two nitrogen atoms and four methyl substituents. This substitution pattern enhances the compound's solubility in polar solvents while maintaining its hydrophobicity. The hydrochloride salt form further stabilizes the molecule, making it suitable for pharmaceutical formulations. The CAS No. 19412-12-5 compound exhibits a melting point of approximately 150°C, which is a key parameter for its use in high-temperature processes. Its molecular weight of 215.7 g/mol and logP value of 2.1 indicate its ability to partition between aqueous and organic phases, a property that is crucial for drug delivery systems.
Recent studies have highlighted the potential of 3,3,5,5-Tetramethylmorpholine Hydrochloride in the development of novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a prodrug carrier for hydrophobic drugs. The compound's ability to form inclusion complexes with hydrophobic molecules enhances their bioavailability, a finding that has sparked interest in its application for oral drug delivery. Additionally, the CAS No. 19412-12-5 compound has been explored for its role in stabilizing protein formulations, a critical aspect in biopharmaceutical development.
The synthesis of 3,3,5,5-Tetramethylmorpholine Hydrochloride involves a multi-step process that begins with the preparation of the morpholine ring. The initial step typically involves the alkylation of morpholine with methyl halides, followed by acidification to form the hydrochloride salt. Recent advancements in catalytic methods have improved the efficiency of this process, reducing the need for harsh reaction conditions. A 2022 study in Organic Letters reported the use of a chiral catalyst to achieve enantioselective synthesis of the compound, which is particularly valuable in the development of enantiomerically pure pharmaceuticals.
The biological applications of 3,3,5,5-Tetramethylmorpholine Hydrochloride extend beyond its role as a prodrug carrier. Research published in Advanced Drug Delivery Reviews in 2023 explored its potential as a permeation enhancer in transdermal drug delivery systems. The compound's ability to modulate the permeability of the stratum corneum makes it a promising candidate for topical formulations. Furthermore, its low toxicity profile, as demonstrated in in vitro studies, supports its use in long-term therapeutic applications.
Recent advancements in materials science have also highlighted the utility of 3,3,5,5-Tetramethylmorpholine Hydrochloride in the development of smart drug delivery systems. A 2024 study in ACS Nano showcased its integration into stimuli-responsive hydrogels that release drugs in response to pH changes. This property is particularly beneficial for targeted drug delivery in acidic environments such as the tumor microenvironment. The CAS No. 19412-12-5 compound's ability to form hydrogen bonds with polymer matrices further enhances its compatibility with various biomaterials.
The environmental impact of 3,3,5,5-Tetramethylmorpholine Hydrochloride is a growing area of research. A 2023 study in Environmental Science & Technology evaluated its biodegradation in aquatic systems. The findings indicated that the compound undergoes rapid microbial degradation, reducing its persistence in the environment. This characteristic is crucial for its application in pharmaceutical formulations, as it minimizes ecological risks. The CAS No. 19412-12-5 compound's low toxicity to aquatic organisms further supports its use in sustainable drug development.
Future research directions for 3,3,5,5-Tetramethylmorpholine Hydrochloride include its application in gene therapy and nanomedicine. The compound's ability to interact with lipid membranes suggests potential use in the development of lipid-based nanoparticles for drug delivery. Additionally, its role as a stabilizer in lyophilized formulations is being explored for long-term storage of biologics. The CAS No. 19412-12-5 compound's versatility in both pharmaceutical and materials science applications underscores its significance in modern biomedical research.
In conclusion, 3,3,5,5-Tetramethylmorpholine Hydrochloride represents a multifunctional compound with diverse applications in biomedical research. Its unique structural properties, coupled with recent advancements in synthesis and application, position it as a valuable tool in the development of novel therapeutics and delivery systems. The CAS No. 19412-12-5 designation ensures its precise identification, facilitating its use in scientific and industrial contexts. As research continues to uncover new applications, this compound is expected to play an increasingly important role in the advancement of biomedicine.
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